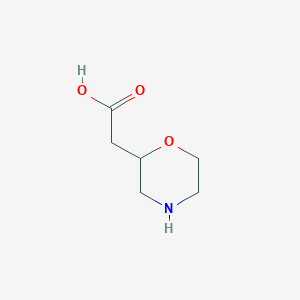

2-Morpholineacetic acid

Übersicht

Beschreibung

2-Morpholineacetic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Morpholineacetic acid can be synthesized through several methods. One common route involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Chloroacetic acid} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the use of amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Morpholineacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Morpholineacetic acid plays a significant role in pharmaceutical development, particularly in the synthesis of new drugs. Its structural properties make it valuable in creating analgesics and anti-inflammatory agents.

Key Findings:

- Drug Synthesis: The compound is integral in synthesizing novel drug candidates that exhibit enhanced therapeutic efficacy against various diseases, including cancer and inflammatory disorders .

- Case Study: Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific cancer cell lines, such as MCF-7 (breast cancer) and A549 (non-small cell lung cancer), indicating its potential as a lead compound in anticancer drug development .

Biochemical Research

In biochemical research, this compound serves as a crucial reagent for various assays. It aids in studying enzyme activity and protein interactions, which are fundamental to understanding cellular processes.

Applications:

- Enzyme Assays: The compound is utilized to investigate the kinetics of enzyme reactions and to characterize enzyme-substrate interactions.

- Protein Interaction Studies: It helps in elucidating the mechanisms of protein-protein interactions that are vital for cellular signaling pathways.

Material Science

The exploration of this compound extends to material science, where it is investigated for its potential in developing advanced materials.

Properties:

- Polymer Development: The compound's properties allow it to be used in synthesizing polymers with improved durability and resistance to environmental factors.

- Coatings: Research has focused on its application in creating protective coatings that enhance the lifespan of materials exposed to harsh conditions .

Agricultural Chemistry

In agricultural chemistry, this compound is being studied for its role in developing agrochemicals.

Applications:

- Herbicides and Fungicides: The compound is explored as a potential ingredient in formulations aimed at increasing crop yield while minimizing environmental impact.

- Case Study: Studies have shown that formulations containing this compound demonstrate effective herbicidal activity against common weeds without adversely affecting crop health .

Diagnostic Applications

Recent research highlights the potential of this compound in diagnostic applications.

Role:

- Diagnostic Reagents: It is being investigated for its ability to serve as a reagent in clinical diagnostics, aiding in the detection of specific biomarkers related to various diseases .

Data Summary Table

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Drug synthesis (analgesics, anti-inflammatories) | Potent anticancer activity against MCF-7 and A549 |

| Biochemical Research | Enzyme assays, protein interaction studies | Essential for studying enzyme kinetics |

| Material Science | Polymer development, protective coatings | Improved durability under environmental stress |

| Agricultural Chemistry | Herbicides and fungicides | Effective weed control with minimal crop impact |

| Diagnostic Applications | Clinical diagnostic reagents | Detection of disease biomarkers |

Wirkmechanismus

The mechanism of action of 2-Morpholineacetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Morpholineacetic acid

- 2-Morpholin-4-yl-pyrimidine-5-carboxylic acid

- 2H-1,4-Oxazine-4-acetic acid, tetrahydro-

Comparison

Compared to similar compounds, 2-Morpholineacetic acid is unique due to its specific structural features and reactivity. Its combination of amine and ether functional groups allows for a diverse range of chemical reactions and applications. Additionally, its stability and ease of synthesis make it a valuable compound in various fields .

Biologische Aktivität

2-Morpholineacetic acid, also known as SCH 90511, is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its role as a GABAB receptor antagonist, which has implications in various physiological processes, including appetite regulation and potential therapeutic applications in neurological disorders.

Chemical Structure and Properties

This compound features a morpholine ring, which is a six-membered heterocyclic structure containing both nitrogen and oxygen atoms. This unique configuration contributes to its solubility and biological activity. The compound can be represented as follows:

The primary mechanism of action for this compound involves its antagonistic effects on GABAB receptors. By inhibiting these receptors, the compound modulates neurotransmitter release, which can influence feeding behavior and anxiety responses. In studies involving fasted mice, administration of SCH 90511 significantly reduced food intake, demonstrating its potential role in appetite suppression .

Biological Activities

The biological activities of this compound extend beyond its effects on appetite regulation. Research has identified several key areas where this compound exhibits notable effects:

- Antibacterial Activity : Morpholine derivatives, including this compound, have shown promising antibacterial properties. For instance, modifications of the morpholine structure have led to compounds with enhanced efficacy against drug-resistant bacteria .

- Antitumor Effects : Some studies suggest that morpholine derivatives possess antitumor activity, potentially through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Properties : The compound has been implicated in reducing inflammatory responses, which can be beneficial in treating various inflammatory diseases.

Appetite Regulation Study

In a controlled study on male C57BL/6 mice, the effects of SCH 90511 were evaluated under fasting conditions. Doses of 50 mg/kg and 100 mg/kg were administered intraperitoneally. Results indicated a significant reduction in food intake at both time points measured (60 min and 120 min) for the higher dose group . This suggests a robust appetite-suppressing effect mediated by GABAB receptor antagonism.

Antibacterial Evaluation

A study evaluating the antibacterial activity of various morpholine derivatives found that compounds modified with this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below:

| Compound | Gram-Positive Activity (Zone of Inhibition) | Gram-Negative Activity (Zone of Inhibition) |

|---|---|---|

| M1 | 15 mm | 12 mm |

| M2 | 18 mm | 10 mm |

| M3 | 20 mm | 14 mm |

Table 1: Antibacterial activity of morpholine derivatives

Eigenschaften

IUPAC Name |

2-morpholin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXRVFSIAWFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407766 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180863-27-8 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SCH 50911 interact with its target and what are the downstream effects?

A1: SCH 50911 acts as a competitive antagonist at GABAB receptors. [, , , ] These receptors are G protein-coupled receptors that, when activated by GABA, typically inhibit neuronal activity by reducing neurotransmitter release or hyperpolarizing postsynaptic neurons. By blocking GABAB receptors, SCH 50911 prevents this inhibition, leading to increased neuronal excitability. [, , , , , ]

Q2: Can you elaborate on the specific effects of SCH 50911 on neurotransmission?

A2: Studies demonstrate that SCH 50911 effectively blocks the effects of GABAB receptor agonists like baclofen and gamma-hydroxybutyric acid (GHB). This antagonism has been shown to reverse GHB-induced respiratory depression, [] prevent GHB-induced decreases in acetylcholine levels in the hippocampus, [] and abolish the sedative/hypnotic effects of both GHB and baclofen. [, ] Furthermore, SCH 50911 exhibits anti-absence activity in various animal models by suppressing absence seizures. []

Q3: What is the significance of the coiled-coil interaction between GABAB(1) and GABAB(2) subunits in relation to SCH 50911?

A4: Research suggests that the coiled-coil interaction between the C-termini of GABAB(1) and GABAB(2) subunits is crucial for the stability of the active receptor conformation. [] Interestingly, SCH 50911, along with another GABAB receptor antagonist CGP54626, acts as an inverse agonist in this context. [] This means that these antagonists not only block GABA binding but also shift the receptor towards an inactive state, potentially reducing constitutive activity.

Q4: Are there structure-activity relationships (SAR) available for 2-morpholineacetic acid derivatives as GABAB receptor antagonists?

A5: While the provided research focuses primarily on SCH 50911, it highlights the significance of the this compound scaffold for GABAB receptor antagonism. [] Further research exploring modifications to this core structure is needed to establish comprehensive SAR data and potentially identify derivatives with improved potency, selectivity, or pharmacokinetic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.